

In-Depth Technical Guide: Spectral Data for 4-Cyano-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-cyano-N,N-dimethylbenzamide

Cat. No.: B1285705

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **4-cyano-N,N-dimethylbenzamide**. The information presented herein is crucial for the unequivocal identification, characterization, and quality control of this molecule in research and development settings. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for **4-cyano-N,N-dimethylbenzamide** through various analytical techniques.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Atom Number	Chemical Shift (δ) ppm
C=O	168.6
C-CN	141.2
C-C=O	129.2
CH (aromatic)	132.2
CN	118.4
C-N	113.8
N-(CH ₃) ₂	39.6
N-(CH ₃) ₂	35.1

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
174	100	[M] ⁺
130	55	[M - C ₂ H ₆ N] ⁺
102	40	[M - C ₂ H ₆ N - CO] ⁺
72	95	[C ₄ H ₁₀ N] ⁺

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~2230	C≡N stretch
~1645	C=O stretch (amide)
~1600, ~1480	Aromatic C=C stretch
~1400	C-N stretch (amide)
~850	C-H bend (p-subst.)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H NMR data for **4-cyano-N,N-dimethylbenzamide** is not readily available in the searched literature. The expected chemical shifts would be approximately δ 7.7-7.9 ppm for the aromatic protons adjacent to the cyano group, δ 7.5-7.7 ppm for the aromatic protons adjacent to the amide group, and two singlets for the N,N-dimethyl protons around δ 3.0-3.1 ppm, potentially showing restricted rotation.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. These protocols are based on standard laboratory practices for the analysis of aromatic amide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **4-cyano-N,N-dimethylbenzamide** sample
- Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-cyano-N,N-dimethylbenzamide** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer to the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Acquire a single-pulse ^1H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to compensate for the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum and pick the peaks in both spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

- **4-cyano-N,N-dimethylbenzamide** sample

- Volatile solvent (e.g., methanol, acetonitrile)
- Mass spectrometer (e.g., with Electron Ionization - EI source)

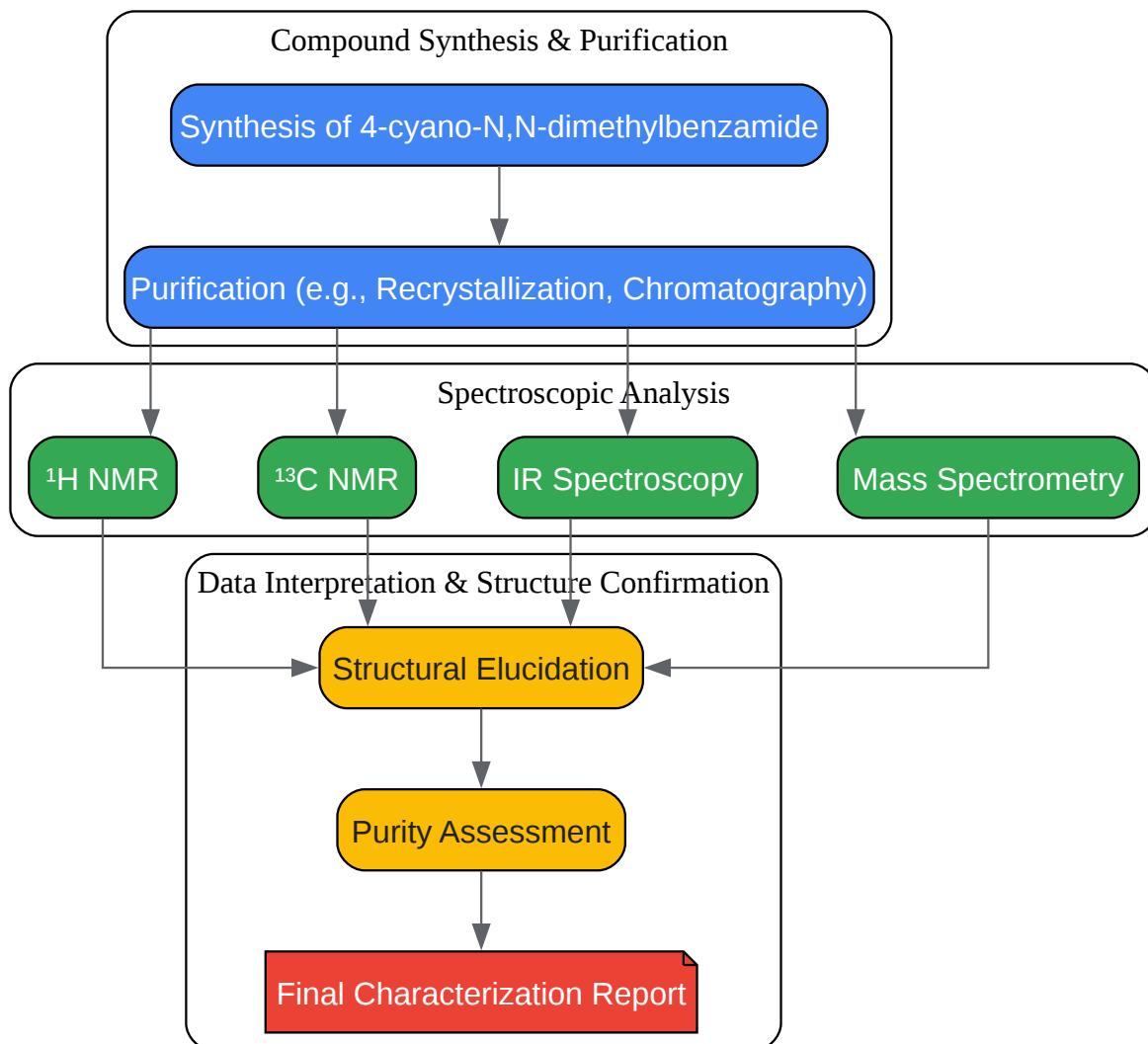
Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.
- Instrument Setup:
 - Set the ion source parameters (e.g., electron energy for EI, typically 70 eV).
 - Set the mass analyzer parameters to scan a suitable mass range (e.g., m/z 50-300).
- Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
- Data Acquisition: Acquire the mass spectrum.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:


- **4-cyano-N,N-dimethylbenzamide** sample
- Potassium bromide (KBr) for solid samples, or a suitable solvent for solution-phase measurements.
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.
 - Grind the mixture to a fine powder.
 - Press the powder into a transparent pellet using a hydraulic press.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Place the sample (KBr pellet or ATR accessory) in the spectrometer's sample compartment.
 - Acquire a background spectrum (of air or the pure KBr pellet).
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Pathway Visualization

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a chemical compound like **4-cyano-N,N-dimethylbenzamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectral characterization of **4-cyano-N,N-dimethylbenzamide**.

- To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Data for 4-Cyano-N,N-dimethylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1285705#spectral-data-for-4-cyano-n-n-dimethylbenzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com